(2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is a derivative of pipecolic acid and features a hydroxyl group and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the chemoselective methylenation of the amide carbonyl group of 5-hydroxy-4-methyl-2-piperidinone with dimethyltitanocene, followed by hydroboration/oxidation of the double bond . This sequence of reactions results in the formation of the desired compound with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
(2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pipecolic Acid: A structurally related compound with similar functional groups but lacking the hydroxyl group at the 5-position.
Proline: Another related compound with a similar cyclic structure but different functional groups.
Uniqueness
(2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups. This combination of features makes it a valuable intermediate in asymmetric synthesis and a versatile building block for various applications.
Properties
CAS No. |
739348-61-9 |
---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S,4S,5S)-5-hydroxy-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-4-2-5(7(10)11)8-3-6(4)9/h4-6,8-9H,2-3H2,1H3,(H,10,11)/t4-,5-,6+/m0/s1 |
InChI Key |
LYWZKJKRAPMILM-HCWXCVPCSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](NC[C@H]1O)C(=O)O |
Canonical SMILES |
CC1CC(NCC1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.